Dapagliflozin Impurity 1, chemically known as 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone, is a synthetic compound identified as an impurity during the production of dapagliflozin. [] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. Impurities like Dapagliflozin Impurity 1 can arise during various stages of drug manufacturing and can potentially impact the safety and efficacy of the final drug product. [] Therefore, understanding and controlling the levels of such impurities is crucial in pharmaceutical development and quality control.
The molecular structure of Dapagliflozin Impurity 1 has been characterized using spectroscopic techniques, primarily 1H NMR (Proton Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [] The 1H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule and their chemical environment, while mass spectrometry confirms the molecular weight and fragmentation pattern, supporting the structural elucidation.
The primary application of Dapagliflozin Impurity 1 in scientific research is as a reference standard in the quality control of dapagliflozin drug substance and drug products. [] By having a characterized sample of Dapagliflozin Impurity 1, analytical chemists can develop and validate methods to detect and quantify its presence in dapagliflozin samples. This ensures that the final drug product meets the required purity standards and is safe for patient consumption.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2